4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
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Overview
Description
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The structure of this compound includes a benzamide group attached to a 6-phenylimidazo[2,1-b]thiazole core, which is further substituted with a methyl group at the 4-position.
Preparation Methods
The synthesis of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication.
Signal Transduction: The compound can modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives:
N-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in biological activity.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with distinct pharmacological properties.
The uniqueness of 4-Methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Biological Activity
4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H15N3OS
- Molecular Weight : 333.407 g/mol
- CAS Number : 918648-72-3
The compound features an imidazo-thiazole moiety, which is known for its diverse biological activities, particularly in oncology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 12.5 | Induction of apoptosis via caspase activation |
MCF7 (Breast) | 15.0 | Inhibition of cell cycle progression |
A549 (Lung) | 10.0 | Modulation of PI3K/Akt signaling pathway |
In a study conducted by Pecoraro et al., the compound was shown to inhibit cell proliferation and induce apoptosis in human cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 .
The mechanism through which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : It activates the intrinsic apoptotic pathway leading to increased caspase activity.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, such as CDK1 and GSK3β .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of human colorectal carcinoma. The results indicated a substantial reduction in tumor growth rates when treated with this compound compared to control groups .
Clinical Implications
The findings suggest that this compound could serve as a promising candidate for further development in cancer therapy, particularly for tumors resistant to conventional treatments.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies have suggested additional biological activities:
Properties
CAS No. |
918648-72-3 |
---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)18(23)21-17-16(14-5-3-2-4-6-14)20-19-22(17)11-12-24-19/h2-12H,1H3,(H,21,23) |
InChI Key |
DBELRPNDVWJCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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